molecular formula C17H20F2N2O B2781082 N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034515-00-7

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2781082
CAS No.: 2034515-00-7
M. Wt: 306.357
InChI Key: UKTQSERXCXIEOW-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclohexyl ring substituted with two fluorine atoms, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclohexyl Ring: The cyclohexyl ring can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexene reacts with a halogenated compound in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclohexyl ring, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a suitable solvent and base

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted cyclohexyl derivatives

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors. The fluorinated cyclohexyl ring can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-(4,4-difluorocyclohexyl)-2-(1H-indol-3-yl)acetamide
  • N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-2-yl)acetamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2-(1-methyl-1H-indol-3-yl)acetamide stands out due to the presence of both the difluorocyclohexyl and indole moieties, which confer unique chemical and biological properties. The difluorocyclohexyl group enhances metabolic stability and lipophilicity, while the indole moiety allows for interactions with a variety of biological targets. This combination makes the compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O/c1-21-11-12(14-4-2-3-5-15(14)21)10-16(22)20-13-6-8-17(18,19)9-7-13/h2-5,11,13H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTQSERXCXIEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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